(S)-2-aminobut-3-en-1-ol hydrochloride

描述

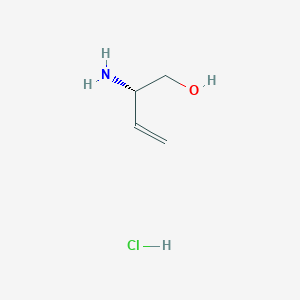

(S)-2-aminobut-3-en-1-ol hydrochloride, also known as (S)-vinylglycinol hydrochloride, is a white to off-white solid that is soluble in water. Its chemical structure is characterized by a four-carbon chain with a hydroxyl group on the first carbon, an amine group with (S)-stereochemistry on the second carbon, and a double bond between the third and fourth carbons.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 219803-57-3 |

| Molecular Formula | C4H10ClNO |

| Molecular Weight | 123.58 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S) |

Chiral amino alcohols are a privileged class of organic compounds that play a crucial role in modern organic synthesis. Their importance stems from their prevalence in a vast number of natural products and pharmaceuticals, where the specific three-dimensional arrangement of the amino and hydroxyl groups is often critical for biological activity. nih.gov These compounds serve as indispensable chiral building blocks, providing a pre-defined stereocenter from which more complex molecules can be constructed with a high degree of stereocontrol.

The utility of chiral amino alcohols extends beyond their incorporation into the final target molecule. They are also widely employed as chiral ligands for metal catalysts and as chiral auxiliaries. In these roles, they can influence the stereochemical outcome of a wide range of chemical transformations, enabling the asymmetric synthesis of a diverse array of chiral molecules. diva-portal.org The development of new and efficient methods for the synthesis of enantiomerically pure amino alcohols remains an active area of research, with approaches ranging from classical resolutions and transformations of the chiral pool (e.g., amino acids) to modern catalytic asymmetric methods. nih.govfrontiersin.org

(S)-2-aminobut-3-en-1-ol, or vinylglycinol, is a particularly significant chiral building block due to the synthetic versatility offered by its vinyl group. This functional group can participate in a wide variety of chemical transformations, including but not limited to, oxidation, reduction, hydroboration, and various carbon-carbon bond-forming reactions. This allows for the elaboration of the molecule into a diverse range of more complex structures.

A landmark achievement highlighting the importance of this building block is the work of Trost and coworkers on the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of racemic butadiene monoepoxide. This innovative method allows for the synthesis of the phthalimide-protected form of vinylglycinol in high yield and excellent enantiomeric excess. acs.orgacs.org This efficient synthesis has made (S)-2-aminobut-3-en-1-ol and its derivatives more accessible for synthetic applications.

The practical utility of this chiral building block is demonstrated in the synthesis of several important pharmaceutical agents. For instance, it serves as a key intermediate in the synthesis of vigabatrin, an anticonvulsant medication, and ethambutol, a drug used to treat tuberculosis. acs.orgacs.org The ability to efficiently construct these complex and life-saving medicines underscores the critical role of this compound as a chiral precursor. Furthermore, its versatility has been showcased in the synthesis of various alkaloids and azasugars. nih.gov

The synthesis of chiral amino alcohols has a rich history, evolving from early reliance on natural sources to the sophisticated catalytic methods used today. Initially, the "chiral pool," comprising naturally occurring enantiopure compounds like amino acids and sugars, was the primary source of chirality for synthetic chemists. diva-portal.org For instance, early syntheses of vinylglycine, the carboxylic acid precursor to vinylglycinol, often started from naturally occurring amino acids like L-methionine or L-homoserine lactone. nih.govnih.gov These methods involved a series of chemical transformations to convert the starting material into the desired vinyl-containing amino acid.

Over time, a variety of asymmetric synthetic methodologies were developed to access enantiomerically pure vinylglycine and its derivatives. These approaches can be broadly categorized into chiron-based methods (utilizing the chiral pool), chiral auxiliary-based methods, and catalytic asymmetric approaches. nih.gov The development of catalytic methods, such as the aforementioned palladium-catalyzed asymmetric allylic alkylation, represented a significant advancement, offering more efficient and atom-economical routes to these valuable building blocks. acs.orgacs.org

The evolution of synthetic strategies for allylic and vinyl amino alcohols reflects the broader trends in asymmetric synthesis, moving from stoichiometric chirality transfer to catalytic processes that can generate large quantities of enantiopure material from simple, achiral starting materials. westlake.edu.cnpnas.org This progression has been instrumental in making compounds like this compound readily available for their application in the synthesis of complex and important molecules.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-aminobut-3-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZNOXQUQANQJ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581068 | |

| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219803-57-3 | |

| Record name | (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis Methodologies for S 2 Aminobut 3 En 1 Ol Hydrochloride

Enantioselective Preparation Strategies

The synthesis of enantiomerically pure (S)-2-aminobut-3-en-1-ol, also known as (S)-vinylglycinol, relies on several key asymmetric strategies. These methods are designed to control the stereochemical outcome of the reaction, yielding the desired (S)-enantiomer with high selectivity.

Catalytic Asymmetric Synthesis Approaches

Catalytic methods are highly sought after in asymmetric synthesis due to the use of small quantities of a chiral catalyst to generate large amounts of an enantiomerically enriched product. These approaches include transformations mediated by organocatalysts, transition metals, and enzymes.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal-based catalysts. For the synthesis of chiral allylic amines, several organocatalytic strategies have been developed. These methods, while not always applied directly to (S)-2-aminobut-3-en-1-ol, establish key principles for its potential synthesis.

One notable approach is the asymmetric allylic amination of Morita–Baylis–Hillman (MBH) carbonates. Using a modified β-isocupreidine (β-ICD) derivative as a Lewis base catalyst, this method facilitates the reaction of MBH carbonates derived from isatins with N-silyloxycarbamates. This process yields multifunctional oxindoles bearing a C3-quaternary stereocenter with high yields and enantioselectivities (up to 94% ee). nih.gov

Another strategy involves the enantioselective electrophilic amination of allylic C-H bonds activated by a chiral base. Cinchona alkaloid derivatives have been used to catalyze the reaction of alkylidene cyanoacetates with dialkyl azodicarboxylates, establishing a novel metal-free route to allylic amination. acs.org Furthermore, the asymmetric electrophilic amination of allylic boronates, catalyzed by an inexpensive chiral diol, provides access to chiral allylic hydrazides with high stereocontrol under mild conditions. scispace.comacs.org These hydrazides are valuable precursors to chiral allylic amines.

Transition metal catalysis is a cornerstone of asymmetric synthesis, offering highly efficient and selective transformations. Palladium- and rhodium-based catalysts are particularly prominent in the synthesis of chiral allylic amines and their derivatives.

A highly effective method is the Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of butadiene monoepoxide. nih.govscispace.com This strategy converts both enantiomers of the racemic starting material into a single enantiomeric product. Using phthalimide (B116566) as the nitrogen source and a specially designed chiral palladium catalyst, a protected form of vinylglycinol was synthesized in nearly quantitative yield and with an enantiomeric excess (ee) of 98%, which could be enhanced to >99% upon crystallization. nih.govscispace.com This one-step synthesis provides a practical route to (S)-vinylglycinol precursors. nih.gov

Table 1: Palladium-Catalyzed DYKAT for Vinylglycinol Synthesis

| Nucleophile | Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |

|---|

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for amine synthesis. Rhodium-catalyzed asymmetric hydroamination of allenes using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate provides a practical route to valuable α-chiral primary allylic amines. acs.orgberkeley.edu This reaction, employing a rhodium(I)/Josiphos catalyst system, achieves exclusive branched selectivity and excellent enantioselectivities. acs.orgberkeley.edu The resulting chiral allylic amine hydrochloride salt can be produced on a gram scale with high yield and ee. acs.org Other transition metals like nickel and iridium have also been used to catalyze the enantioselective hydroamination and amination of dienes and allylic alcohols, respectively, broadening the toolkit for accessing chiral allylic amines. acs.orgberkeley.edu

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can resolve racemic mixtures or create chiral centers with exceptional precision.

Enzymatic kinetic resolution has been successfully applied to vinylglycine targets. researchgate.net One early method involved the fermentation of racemic vinylglycine with baker's yeast, which selectively consumed one enantiomer, leaving behind D-vinylglycine (the opposite enantiomer of the target compound) with 82% ee. researchgate.net Another approach utilized the enzyme papain to mediate a kinetic resolution through esterification in a biphasic system, allowing for the separation of the D- and L-enantiomers. researchgate.net

Lipases are particularly versatile enzymes for kinetic resolution. nih.gov They catalyze the enantioselective acylation of racemic alcohols or amines, or the hydrolysis of racemic esters or amides. nih.govchiralen.com In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor like vinyl acetate (B1210297) is used. The lipase (B570770) selectively acylates one enantiomer, allowing the separation of the slower-reacting alcohol enantiomer and the newly formed ester. This strategy is widely used for producing a variety of enantiomerically pure alcohols and amines and represents a viable, though not yet specifically documented, route for resolving racemic 2-aminobut-3-en-1-ol (B12102424). nih.govumich.edu

Table 2: Examples of Enzymatic Kinetic Resolution

| Substrate | Enzyme | Method | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (D,L)-Vinylglycine | Baker's Yeast | Fermentation | D-Vinylglycine | 82% |

| (D,L)-Vinylglycine | Papain | Esterification | D- and L-Vinylglycine | High (optical rotation) |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This is a robust and reliable method for asymmetric synthesis.

A notable application for a vinylglycine derivative involves the alkylation of a chiral, vinylglycine-derived dianionic dienolate. In this approach, the (-)-8-(β-naphthyl)menthyl auxiliary, also known as the d'Angelo auxiliary, is used to control the stereochemistry. The alkylation of the dienolate, generated from the corresponding dehydrobutyrine ester, proceeds with a high degree of acyclic stereocontrol, yielding diastereomeric ratios from 91:9 to ≥98:2. The auxiliary shields one face of the dienolate, directing the incoming electrophile to the opposite face. Following the alkylation, the auxiliary can be cleaved and recovered in high yield. This method provides access to a range of higher L-α-vinyl amino acids, which can be subsequently reduced to the corresponding amino alcohols.

Table 3: Diastereoselective Alkylation using a Chiral Auxiliary

| Auxiliary | Substrate | Electrophile | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| (-)-8-(β-naphthyl)menthyl | Vinylglycine-derived dianion | Isobutyl iodide | 65-81% | 91:9 to ≥98:2 |

Resolution-Based Preparations

Classical resolution is one of the oldest yet still practical methods for separating enantiomers from a racemic mixture. This technique involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.

For a racemic amine like 2-aminobut-3-en-1-ol, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as the resolving agent. The reaction forms two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once a single diastereomer is isolated in pure form, the chiral resolving agent is removed by treatment with a base to liberate the desired enantiomerically pure amine. While potentially laborious, this method remains a common and effective technique, particularly on an industrial scale.

Diastereomeric Salt Formation

The resolution of a racemic mixture of 2-aminobut-3-en-1-ol via diastereomeric salt formation is a classical and effective method for obtaining the desired (S)-enantiomer. This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Commonly employed chiral resolving agents for the resolution of amino alcohols include tartaric acid and its derivatives. The general procedure involves dissolving the racemic 2-aminobut-3-en-1-ol and a stoichiometric amount of a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes out of the solution. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base, followed by conversion to the hydrochloride salt.

The efficiency of this process is highly dependent on the choice of the resolving agent and the crystallization solvent. A systematic screening of various chiral acids and solvent systems is often necessary to identify the optimal conditions for high diastereomeric and enantiomeric purity.

Table 1: Potential Chiral Resolving Agents for 2-aminobut-3-en-1-ol

| Resolving Agent | Class | Potential for Resolution |

| L-(+)-Tartaric Acid | Chiral Dicarboxylic Acid | High |

| D-(-)-Tartaric Acid | Chiral Dicarboxylic Acid | High |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Moderate |

| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Moderate |

| N-Acetyl-L-phenylalanine | Chiral N-Acyl Amino Acid | Moderate |

This table presents potential resolving agents based on their successful application in the resolution of structurally similar amino alcohols. Specific experimental data for the resolution of 2-aminobut-3-en-1-ol is not widely available in the public domain.

Chromatographic Resolution Techniques

Chromatographic methods offer a powerful alternative for the separation of enantiomers of 2-aminobut-3-en-1-ol. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a broad range of chiral compounds, including amino alcohols. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP.

For preparative-scale separations, simulated moving bed (SMB) chromatography can be a more efficient and cost-effective continuous process compared to batch preparative HPLC. The selection of the appropriate CSP and mobile phase is crucial for achieving high resolution and throughput.

Table 2: Potential Chiral Stationary Phases for the Resolution of 2-aminobut-3-en-1-ol

| Chiral Stationary Phase (CSP) | Type | Potential for Resolution |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | High |

| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide-based | High |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Brush-type | Moderate |

| Chiral Crown Ether-based | Crown Ether-based | Moderate |

This table lists potential CSPs based on their general applicability for the separation of amino alcohols. The optimal CSP and chromatographic conditions for 2-aminobut-3-en-1-ol would require experimental screening.

Synthesis from Chiral Pool Precursors

The synthesis of (S)-2-aminobut-3-en-1-ol from readily available, enantiomerically pure natural products, known as the chiral pool, is an attractive and convergent strategy. Natural amino acids are particularly suitable starting materials due to their inherent chirality.

One plausible precursor is L-vinylglycine, which already possesses the required stereocenter and vinyl group. The synthesis would involve the reduction of the carboxylic acid functionality of L-vinylglycine to the corresponding primary alcohol. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. Subsequent conversion to the hydrochloride salt would yield the target compound.

Alternatively, other chiral amino acids like L-serine or L-threonine could be utilized. pharmtech.com For instance, a synthetic route starting from L-serine might involve the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group into a suitable leaving group. Subsequent elimination would introduce the double bond, and final deprotection and reduction of the carboxyl group would afford the desired product. A similar strategy could be envisioned starting from L-threonine. pharmtech.com

Considerations for Industrial Scale Synthesis

Process Optimization for Enantiomeric Purity and Chemical Yield

The successful transition of a synthetic route from the laboratory to an industrial scale necessitates rigorous process optimization to ensure high enantiomeric purity and chemical yield in a cost-effective and reproducible manner.

In the case of chromatographic resolution, optimization would focus on maximizing the loading capacity of the chiral stationary phase, optimizing the mobile phase composition for the best balance between resolution and throughput, and implementing efficient solvent recovery and recycling systems, particularly in large-scale preparative chromatography.

For syntheses from chiral pool precursors, optimization efforts would target the efficiency of each chemical transformation, minimizing the number of synthetic steps, and avoiding the use of expensive or hazardous reagents. The purification of intermediates and the final product to meet stringent quality standards is also a primary concern.

Application of Green Chemistry Principles in Production

The integration of green chemistry principles into the industrial synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride is essential for minimizing the environmental impact and ensuring the long-term sustainability of the process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids, or minimizing solvent usage altogether.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources, such as amino acids from the chiral pool.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. This includes both chemical and biocatalytic approaches. For instance, enzymatic resolutions or biocatalytic reductions could offer highly selective and environmentally benign alternatives to traditional chemical methods.

Waste Prevention: Designing processes to minimize the generation of waste streams and developing effective methods for waste treatment and recycling.

By applying these principles, the industrial production of this compound can be made more efficient, economical, and environmentally responsible.

Stereochemical Aspects and Chiral Integrity of S 2 Aminobut 3 En 1 Ol Hydrochloride

Analytical Methodologies for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of (S)-2-aminobut-3-en-1-ol hydrochloride is crucial. Several analytical techniques are employed to determine the enantiomeric excess (e.e.) of this compound, each relying on the differentiation of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of amino alcohols like (S)-2-aminobut-3-en-1-ol, polysaccharide-based CSPs are particularly effective. Columns such as those derived from cellulose (B213188) or amylose, for instance, Chiralcel® OD-H, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with amine and alcohol functionalities. The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol). The addition of a small amount of a basic modifier, such as diethylamine, is often necessary to improve peak shape and resolution for amino compounds.

Similarly, chiral GC can be employed, often after derivatization of the amino and hydroxyl groups to increase volatility and improve separation. Derivatization with chiral reagents can also be used to form diastereomers that can be separated on a non-chiral column.

Table 1: Illustrative Chiral HPLC and GC Conditions for Amino Alcohol Separation

| Parameter | Chiral HPLC | Chiral GC |

| Column | Polysaccharide-based (e.g., Chiralcel® OD-H) | Cyclodextrin-based (e.g., Rt-βDEXsm) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol with Diethylamine | Helium |

| Temperature | Ambient | Temperature-programmed |

| Detection | UV | FID/MS |

| Derivatization | Not always necessary | Often required (e.g., acylation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral auxiliary is a valuable tool for determining enantiomeric purity. Chiral Shift Reagents (CSRs) or Chiral Solvating Agents (CSAs) form transient diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can be used to induce chemical shift differences between the protons of the two enantiomers. The magnitude of the induced shift difference (ΔΔδ) allows for the quantification of the enantiomeric excess by integrating the respective signals.

Alternatively, chiral solvating agents, such as BINOL (1,1'-bi-2-naphthol) derivatives, can form diastereomeric complexes through hydrogen bonding and other non-covalent interactions. This leads to observable separation of proton signals in the ¹H NMR spectrum, which can be used to determine the enantiomeric ratio. For amino alcohols, the protons alpha to the amino and hydroxyl groups are often the most affected and serve as diagnostic peaks.

Polarimetric Analysis for Optical Rotation

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). For (S)-2-aminobut-3-en-1-ol, the free base has a reported specific rotation of [α]D = +94.7° (c=0.25, H₂O). googleapis.comgoogle.com The hydrochloride salt will have a different specific rotation value, and it is crucial to use the value for the specific salt form for accurate comparison and determination of optical purity. The enantiomeric excess can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.

Investigations into Stereochemical Stability and Epimerization Pathways

The stereochemical stability of this compound is a critical consideration, particularly during its synthesis, purification, and storage. The presence of an allylic system introduces the potential for isomerization reactions that could compromise its chiral integrity.

One potential pathway for loss of stereochemical purity is through an allylic rearrangement. Under certain conditions, such as in the presence of acid or base, or upon heating, the double bond can migrate, potentially leading to racemization at the chiral center. The mechanism could involve the formation of a carbocation or an enamine intermediate, which would be achiral and thus lead to a loss of stereochemical information upon subsequent reaction.

However, the protonation of the amino group in the hydrochloride salt generally enhances the stability of the chiral center by reducing the nucleophilicity of the nitrogen and preventing the formation of enamine intermediates. Studies on related allylic amines and alcohols suggest that strong acidic or basic conditions and elevated temperatures are typically required to induce significant epimerization. For most standard applications and storage conditions, this compound is expected to be stereochemically robust.

Elucidation and Verification of Absolute Configuration

The absolute configuration of (S)-2-aminobut-3-en-1-ol is typically established during its synthesis from a chiral precursor of known absolute stereochemistry. For instance, a common synthetic route involves the reduction of the corresponding (S)-vinylglycine derivative. The stereochemistry of the starting amino acid directly dictates the stereochemistry of the resulting amino alcohol, as the reduction of the carboxylic acid to an alcohol does not affect the chiral center.

Confirmation of the absolute configuration can be achieved through various methods. One definitive method is single-crystal X-ray diffraction analysis of a suitable crystalline derivative of the compound. This technique provides a three-dimensional map of the molecule, allowing for the unambiguous assignment of the (S) or (R) configuration at the stereocenter.

Additionally, the absolute configuration can be correlated through chemical means. For example, conversion of the amino alcohol to a compound of known absolute configuration through a series of stereochemically well-defined reactions can provide strong evidence for the initial assignment. Furthermore, comparison of the observed optical rotation with literature values for analogous compounds can also support the stereochemical assignment.

Chemical Reactivity and Derivatization Strategies of S 2 Aminobut 3 En 1 Ol Hydrochloride

Transformations Involving the Amino Functionality

The primary amino group in (S)-2-aminobut-3-en-1-ol is a key site for a variety of chemical modifications, including N-alkylation, amidation, and the introduction of protecting groups. These transformations are fundamental in elaborating the core structure for various synthetic targets.

N-Alkylation Reactions, including Diamine Formation

N-alkylation of (S)-2-aminobut-3-en-1-ol can be effectively achieved through reductive amination. This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanobohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orgmasterorganicchemistry.com The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of the reducible vinyl group. Reductive amination is a versatile technique for installing a wide range of alkyl groups onto the nitrogen atom. masterorganicchemistry.com

The synthesis of diamines from (S)-2-aminobut-3-en-1-ol represents a valuable extension of its derivatization. A common strategy for converting a primary amino alcohol into a diamine involves a two-step process. First, the hydroxyl group is activated by converting it into a good leaving group, such as a tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate can then undergo nucleophilic substitution with an amine, such as ammonia (B1221849) or a primary amine, to furnish the desired diamine. This approach allows for the introduction of a second amino functionality into the molecule.

Table 1: Examples of N-Alkylation Reactions

| Reactant 1 | Reactant 2 | Reducing Agent/Conditions | Product | Yield (%) |

| (S)-2-aminobut-3-en-1-ol | Aldehyde/Ketone | NaBH3CN, mild acid | N-Alkyl-(S)-2-aminobut-3-en-1-ol | Varies |

| (S)-2-aminobut-3-en-1-ol | Aldehyde/Ketone | NaBH(OAc)3, CH2Cl2 | N-Alkyl-(S)-2-aminobut-3-en-1-ol | Varies |

Note: Specific yields are highly dependent on the nature of the aldehyde or ketone used.

Amidation and Peptide Coupling

The amino group of (S)-2-aminobut-3-en-1-ol readily undergoes acylation with carboxylic acids or their activated derivatives to form amides. A common method involves the use of acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride or carboxylic acid byproduct. nih.govfishersci.it

In the context of peptide synthesis, (S)-2-aminobut-3-en-1-ol can be incorporated into peptide chains. This requires the use of peptide coupling reagents to facilitate the formation of the amide (peptide) bond between the amino group of the amino alcohol and the carboxylic acid of an amino acid or peptide. nih.gov Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are employed to activate the carboxylic acid. nih.gov

Table 2: Amidation and Peptide Coupling Reagents

| Reaction Type | Activating/Coupling Reagent | Base (if required) |

| Amidation | Acyl Chloride | Pyridine, Triethylamine |

| Amidation | Carboxylic Anhydride | Pyridine, DMAP |

| Peptide Coupling | DCC/HOBt | Not always required |

| Peptide Coupling | EDC/HOBt | Not always required |

| Peptide Coupling | HATU | DIPEA |

Amino Protecting Group Chemistry

To achieve selective transformations at the hydroxyl group or to prevent unwanted side reactions of the amino group during a multi-step synthesis, it is often necessary to protect the amino functionality. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. total-synthesis.comwikipedia.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. wikipedia.org It is stable to a wide range of reaction conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA). wikipedia.org

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. wikipedia.org A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the removal of other protecting groups in its presence. The Cbz group is typically cleaved by catalytic hydrogenation. wikipedia.org An efficient and scalable synthesis of N-(benzyloxycarbonyl)-(S)-vinylglycinol has been reported starting from L-methionine. researchgate.net

Transformations Involving the Hydroxyl Functionality

The primary hydroxyl group of (S)-2-aminobut-3-en-1-ol is also amenable to a range of chemical modifications, including O-alkylation to form ethers and esterification. Protecting group strategies are also commonly employed for the hydroxyl group to control reactivity.

O-Alkylation and Ether Formation

The formation of ethers from the hydroxyl group of (S)-2-aminobut-3-en-1-ol can be achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.com

Esterification and Hydroxyl Protecting Group Chemistry

Esterification of the primary hydroxyl group can be accomplished by reacting (S)-2-aminobut-3-en-1-ol with a carboxylic acid, acyl chloride, or carboxylic anhydride. When using a carboxylic acid, a catalyst such as a strong acid is often required. The reaction with acyl chlorides or anhydrides is generally more rapid and is typically carried out in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP). tcichemicals.com

To perform reactions selectively at the amino group, the hydroxyl functionality can be protected. A common and effective strategy is the formation of silyl (B83357) ethers. wikipedia.org Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) react with the alcohol in the presence of a base like imidazole (B134444) to form a TBDMS ether. organic-chemistry.org Silyl ethers are generally stable to a variety of reaction conditions but can be selectively cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org

Table 3: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, THF |

| Triethylsilyl (TES) | TESCl, Pyridine | HF, Acetonitrile |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | TBAF, THF |

Selective Oxidation Reactions

The oxidation of the primary alcohol in (S)-2-aminobut-3-en-1-ol hydrochloride to an aldehyde or carboxylic acid is a key transformation. However, the presence of the amino group presents a challenge, as it can be easily oxidized or can coordinate to metal catalysts, inhibiting the reaction. mdpi.com Therefore, chemoselective oxidation methods are crucial.

Direct oxidation of unprotected amino alcohols has been a significant challenge in organic synthesis, often necessitating protection/deprotection strategies. nih.gov However, modern catalytic systems have been developed to achieve high chemoselectivity. For instance, catalyst systems utilizing 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with copper salts have shown high efficiency for the aerobic oxidation of unprotected amino alcohols to their corresponding carbonyl compounds at room temperature. nih.govresearchgate.net This method is compatible with primary, secondary, and tertiary amino groups. nih.gov

Another effective system for the mild and chemoselective oxidation of alcohols, including β-amino alcohols, to carbonyl compounds involves the use of trichloroisocyanuric acid with a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). acs.org This method rapidly oxidizes primary alcohols without overoxidation to carboxylic acids and is compatible with common N-protecting groups. acs.org Homogeneous copper/TEMPO catalyst systems are also noted for their high chemoselectivity and broad functional-group tolerance, often using ambient air as the oxidant. nih.gov

The choice of oxidant and reaction conditions can dictate the outcome, as illustrated in the table below, which summarizes various selective oxidation strategies for amino alcohols.

| Catalyst/Reagent System | Oxidant | Target Product | Key Features |

| AZADO/Copper salt | Air (O₂) | Amino aldehyde/ketone | High chemoselectivity for unprotected amino alcohols. nih.govresearchgate.net |

| Trichloroisocyanuric acid/TEMPO | - | Aldehyde | Mild, rapid, and prevents overoxidation. acs.org |

| Homogeneous Cu/TEMPO | Air (O₂) | Aldehyde/ketone | Broad functional group tolerance. nih.gov |

| Gold (Au) on various supports | O₂ | Amino acid | Effective for direct oxidation to acids, though the amino group can affect catalyst durability. mdpi.com |

Transformations Involving the Alkene Moiety

The vinyl group in this compound is a key site for carbon-carbon bond formation and functional group installation.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. mdpi.com Cross-metathesis (CM) involves the reaction of two different alkenes to form new alkene products. organic-chemistry.org For derivatives of (S)-2-aminobut-3-en-1-ol, cross-metathesis can be used to introduce more complex side chains. The success and selectivity of CM reactions are highly dependent on the catalyst and the electronic and steric properties of the alkene partners. organic-chemistry.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their functional group tolerance. beilstein-journals.orgnih.govharvard.edu

However, alkenes containing nitrogen heteroaromatics or other basic nitrogen groups can be poor partners in metathesis reactions due to catalyst deactivation. beilstein-journals.org This challenge can sometimes be overcome by protonating the nitrogen atom with an acid prior to the reaction. beilstein-journals.org

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroboration)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. These reactions are crucial for introducing a variety of functional groups.

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. While not extensively documented for (S)-2-aminobut-3-en-1-ol itself, metal-catalyzed hydrofunctionalization reactions represent a significant area of research for generating molecular complexity. nih.gov

Hydroboration-Oxidation: This is a two-step process that converts an alkene into an alcohol. wikipedia.org The hydroboration step is regioselective, with the boron atom adding to the less substituted carbon of the alkene, leading to an anti-Markovnikov product. wikipedia.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide replaces the boron atom with a hydroxyl group. wikipedia.org Applying this reaction to an N-protected derivative of (S)-2-aminobut-3-en-1-ol would yield a diol, which can serve as a precursor for various other chiral molecules. The reaction is stereospecific, occurring via syn-addition of the hydrogen and boron atoms across the double bond. wikipedia.org

Cycloaddition Chemistry

Cycloaddition reactions are powerful methods for constructing cyclic structures. The alkene in (S)-2-aminobut-3-en-1-ol can participate as the 2π-electron component in these reactions.

Diels-Alder Reaction: This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (the alkene) to form a six-membered ring. masterorganicchemistry.comnih.gov For the reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups, which is not the case for the vinyl group in (S)-2-aminobut-3-en-1-ol. masterorganicchemistry.com Therefore, derivatization of the alcohol or amino group to include an electron-withdrawing function may be necessary to enhance its reactivity as a dienophile.

[3+2] Cycloadditions: These reactions involve a three-atom (4π-electron) component and a two-atom (2π-electron) component, such as the alkene in (S)-2-aminobut-3-en-1-ol, to form a five-membered ring. mdpi.com A common example is the 1,3-dipolar cycloaddition, where dipoles like nitrones or azomethine ylides react with the alkene. mdpi.com These reactions are highly valuable for the synthesis of heterocyclic compounds. mdpi.com

Chemoselective and Regioselective Transformations of Multifunctional Groups

The presence of three distinct functional groups (amine, alcohol, alkene) in (S)-2-aminobut-3-en-1-ol requires careful control of reaction conditions to achieve selective transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. As discussed in the oxidation section, catalysts can be chosen to selectively oxidize the alcohol without affecting the amine. nih.gov Similarly, protecting group strategies are often employed. The amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide, allowing for selective reactions at the alcohol or alkene. For example, N-protection is often the first step before performing reactions like hydroboration or metathesis on the alkene.

Regioselectivity: This relates to the specific site of a reaction when multiple positions are available. In hydrofunctionalization reactions of the alkene, the regioselectivity is critical. For instance, hydroboration-oxidation leads to the anti-Markovnikov alcohol. wikipedia.org Palladium-catalyzed hydrofunctionalization reactions can also exhibit high regioselectivity, depending on the specific catalytic cycle. nih.govnih.gov

The table below provides examples of selective transformations.

| Reaction Type | Reagent/Catalyst | Targeted Group | Outcome | Selectivity Principle |

| N-Protection | Boc₂O | Amine | N-Boc-(S)-vinylglycinol | The high nucleophilicity of the amine allows for selective acylation over the alcohol. |

| O-Acylation | Acetic Anhydride | Alcohol | O-acetyl-(S)-vinylglycinol | Requires prior N-protection to prevent competing N-acylation. |

| Dihydroxylation | OsO₄, NMO | Alkene | Triol derivative | The alkene is more reactive towards osmium tetroxide than the alcohol or protected amine. |

| Hydroboration | BH₃·THF, then H₂O₂ | Alkene | Diol derivative | Borane (B79455) selectively adds across the C=C double bond (Anti-Markovnikov). wikipedia.org |

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to controlling the stereochemistry and regiochemistry of transformations involving (S)-2-aminobut-3-en-1-ol derivatives.

Olefin Metathesis: The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. harvard.edu The reaction between the ruthenium alkylidene catalyst and the substrate's alkene forms a new metallacyclobutane, which then undergoes cycloreversion to release an alkene and a new metal alkylidene. This catalytic cycle continues to produce the metathesis products. harvard.edu The presence of coordinating groups like amines can interfere by binding to the metal center, leading to a "dissociative" pathway where a ligand must first detach from the catalyst for the olefin to bind. harvard.edu

Diels-Alder Reaction: This is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. masterorganicchemistry.com The stereochemistry of the reactants is retained in the product. The regioselectivity (e.g., ortho vs. meta substitution on the resulting ring) is governed by the electronic properties of the substituents on the diene and dienophile. youtube.com

1,3-Dipolar Cycloaddition: The mechanism can be either concerted or stepwise. In many cases, particularly with electron-deficient alkenes, the reaction may proceed via a non-concerted Michael addition followed by a Mannich-type cyclization, leading to a zwitterionic intermediate. mdpi.com The stereochemical outcome is determined in the cyclization step.

Hydroboration: The mechanism involves a four-membered ring transition state where the boron and hydrogen atoms add across the double bond from the same face (syn-addition). wikipedia.org The regioselectivity is governed by both steric and electronic factors. The boron atom, being the more electrophilic part of the B-H bond, adds to the less sterically hindered and more electron-rich carbon of the alkene.

Strategic Applications of S 2 Aminobut 3 En 1 Ol Hydrochloride in Complex Molecule Synthesis

As a Chiral Building Block for Nitrogen-Containing Heterocycles

The unique structure of (S)-2-aminobut-3-en-1-ol allows for its use in the enantioselective synthesis of several classes of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.

Synthesis of Bicyclic Bisarylimidazole JNK3 Inhibitors

Bicyclic bisarylimidazole derivatives are potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key target in the development of treatments for neurodegenerative diseases. An efficient asymmetric synthesis of these complex inhibitors has been developed where (S)-2-aminobut-3-en-1-ol serves as a crucial chiral intermediate.

The synthesis begins with the condensation of (S)-tert-butanesulfinamide and commercially available tert-butyldimethylsiloxyacetaldehyde. The resulting product undergoes a diastereoselective addition of vinylmagnesium bromide. Subsequent acidic cleavage of the silyl (B83357) and tert-butanesulfinyl protecting groups quantitatively yields (S)-2-aminobut-3-en-1-ol (referred to as intermediate 6 in the synthetic scheme). This chiral amino alcohol is then condensed with glyoxylic acid, followed by treatment with 4-fluorophenyl tosylmethyl isonitrile, to construct the core imidazole (B134444) ring in high yield, ultimately leading to the targeted bicyclic JNK3 inhibitor. This pathway highlights the role of (S)-2-aminobut-3-en-1-ol in establishing the critical stereochemistry of the final bioactive molecule.

Preparation of Chiral Tetrahydroisoquinolines

A specific, detailed synthetic protocol for the preparation of chiral tetrahydroisoquinolines commencing directly from (S)-2-aminobut-3-en-1-ol hydrochloride could not be identified in the reviewed literature. While numerous methods exist for the asymmetric synthesis of tetrahydroisoquinolines, including Pictet-Spengler reactions and asymmetric hydrogenation, a route explicitly employing this vinylglycinol derivative was not found.

Routes to Chiral Pyrrolidines and Piperidines

While general methodologies such as intramolecular cyclization and ring-closing metathesis are common strategies for synthesizing chiral pyrrolidines and piperidines, specific examples that utilize this compound as the starting material were not located in the available literature. The development of such routes would typically involve N-functionalization of the amino alcohol with a group containing a terminal olefin, followed by a catalyzed ring-closure step, but explicit research detailing this transformation could not be confirmed.

As a Key Intermediate in Natural Product Synthesis

The utility of this compound extends to its role as an intermediate in the total synthesis of complex natural products and their analogues, where it provides a reliable method for introducing specific chiral centers.

Total Synthesis of Kalkitoxin (B1246023) and its Stereoisomers

Kalkitoxin is a neurotoxic lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. Despite multiple reported total syntheses of this complex natural product, a synthetic route that employs this compound as a chiral building block or key intermediate has not been documented in the surveyed scientific literature. Existing syntheses typically rely on other chiral precursors to establish the molecule's stereochemistry.

Preparation of Ethambutol Analogs

Ethambutol is a first-line bacteriostatic drug used in the treatment of tuberculosis. Its activity is highly dependent on its stereochemistry. This compound has been used as a direct precursor for the synthesis of novel, unsaturated analogs of Ethambutol to explore their structure-activity relationships against various mycobacteria.

In a straightforward synthetic procedure, a symmetrical diamine analog is prepared by reacting two equivalents of this compound with one equivalent of a 1,2-dihaloethane, such as dibromoethane. nih.gov The reaction involves the dropwise addition of dibromoethane to the amino alcohol hydrochloride, followed by heating. A basic workup is then employed to neutralize the hydrochloride salt and isolate the free base of the final product, (2S,2′S)-2,2′-(ethane-1,2-diylbis(azanediyl))bis(but-3-en-1-ol). nih.gov This unsaturated analog was synthesized to investigate the importance of the alkyl side chains of the parent drug for its antimycobacterial activity. nih.gov

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| This compound | Dibromoethane (DBE) | 2:1 molar ratio, Stirring at 60 °C for 2 h | (2S,2′S)-2,2′-(ethane-1,2-diylbis(azanediyl))bis(but-3-en-1-ol) |

Contributions to Complex Alkaloid Synthesis

This compound serves as a valuable chiral building block in the modular synthesis of complex alkaloids, particularly within the diverse family of indole (B1671886) alkaloids. nih.gov Its utility is highlighted in multicomponent reactions that aim to rapidly construct complex molecular architectures from simple, readily available starting materials. nih.gov Methodologies have been developed for the modular assembly of tetrahydrocarboline-type indole alkaloids, which are significant structural motifs in many pharmaceuticals. nih.gov These reactions often involve the condensation of an indole, an aldehyde (like formaldehyde), and an amine hydrochloride. nih.gov

In this context, this compound can be employed as the amine hydrochloride component, introducing specific stereochemistry and functional groups into the final alkaloid scaffold. The inherent chirality of the molecule is crucial for building enantiomerically pure targets. The presence of the vinyl and hydroxymethyl groups allows for the generation of structurally diverse tetrahydrocarbolines, significantly expanding the chemical and biological space of the resulting alkaloid libraries. nih.gov The vinyl group, for instance, can serve as a handle for further chemical transformations such as cross-coupling reactions, metathesis, or hydroboration-oxidation, enabling the synthesis of a wide array of alkaloid analogues.

The general strategy involves a one-pot reaction that forms the core alkaloid structure, demonstrating high compatibility with various functional groups on the indole starting material. nih.gov This modular approach accelerates the process of lead compound optimization and facilitates drug discovery by providing rapid access to libraries of pharmaceutically relevant compounds. nih.gov

Table 1: Role of this compound in Alkaloid Synthesis

| Target Alkaloid Class | Synthetic Strategy | Role of (S)-2-aminobut-3-en-1-ol HCl | Key Structural Features Introduced |

| Tetrahydrocarboline Indole Alkaloids | Multicomponent Reaction | Chiral Amine Source | (S)-stereocenter, Vinyl Group, Hydroxymethyl Group |

Role in Medicinal Chemistry and Drug Discovery Research

Development of Chiral Scaffolds for Bioactive Compound Libraries

In medicinal chemistry, the development of novel molecular scaffolds with well-defined three-dimensional structures is fundamental to the discovery of new therapeutic agents. This compound is a prime example of a chiral building block used to generate such scaffolds. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a stereocenter and a reactive vinyl group, makes it a versatile precursor for creating diverse libraries of bioactive compounds.

The molecule's chirality is transferred to the resulting scaffolds, which is a critical aspect of modern drug design, as the biological activity of enantiomers can differ significantly. The functional groups serve as points of diversification. The amine and hydroxyl moieties can be readily derivatized through reactions like acylation, alkylation, or sulfonylation to build libraries of amides, esters, and other analogues. These libraries, containing systematically varied substituents, are then screened for biological activity against various targets.

The vinyl group offers another dimension for structural diversification. It can participate in a range of chemical reactions, including cycloadditions, Michael additions, and polymerization, to construct more complex and rigid scaffolds. This strategic use of this compound enables the exploration of novel chemical space, which is essential for identifying new hit and lead compounds in drug discovery programs.

Table 2: Features of Chiral Scaffolds Derived from this compound

| Structural Feature | Functionality | Potential for Diversification |

| (S)-Stereocenter | Controls three-dimensional orientation | Provides enantiomeric specificity for biological targets |

| Primary Amine | Nucleophilic and basic center | Acylation, alkylation, reductive amination, carbamate (B1207046) formation |

| Primary Alcohol | Nucleophilic center | Esterification, etherification, oxidation |

| Vinyl Group | Reactive alkene | Cross-coupling, metathesis, addition reactions, polymerization |

Precursor for Prodrugs and Metabolites

The chemical structure of this compound makes it a suitable precursor or promoiety in the design of prodrugs. Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. nih.govnih.gov This strategy is often used to improve a drug's physicochemical properties, such as solubility or permeability. nih.gov The hydroxyl and amino groups on the molecule are ideal handles for covalent attachment to a parent drug. For instance, a drug with a carboxylic acid group could be converted into an ester prodrug using the hydroxyl group of the amino alcohol, potentially increasing its lipophilicity and ability to cross cell membranes. nih.gov Similarly, the amine could be used to form an amide linkage.

In the context of metabolite synthesis, understanding a drug's metabolic fate is crucial in drug development. Phase I metabolic reactions often introduce polar functional groups like hydroxyl groups (-OH) into a drug molecule to facilitate excretion. dergipark.org.tr Synthesizing potential metabolites is necessary for their identification and toxicological assessment. While there are no specific documented instances of this compound being a metabolite itself, molecules with similar structures (containing alkyl chains and amine groups) can undergo metabolic transformations such as N-dealkylation or oxidation. dergipark.org.tr Therefore, this compound could be used as a starting material to synthetically prepare reference standards of potential metabolites of more complex drugs that share its structural motifs.

Advanced Spectroscopic and Computational Characterization of S 2 Aminobut 3 En 1 Ol Hydrochloride

High-Resolution NMR Spectroscopy for Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules like (S)-2-aminobut-3-en-1-ol hydrochloride. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the spatial relationships between them. mdpi.com

In 1H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, distinct signals are expected for the vinyl protons (=CH2 and =CH-), the methine proton at the chiral center (-CH(NH3+)-), the methylene protons of the hydroxymethyl group (-CH2OH), and the hydroxyl and amine protons. The coupling constants (J-values) between these protons are crucial for confirming the connectivity and dihedral angles, which helps in defining the molecule's conformation in solution.

13C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the four carbon atoms in the butene backbone and hydroxymethyl group. The chemical shifts are indicative of the carbon's hybridization and functional group attachment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predictive and based on typical chemical shifts for similar functional groups. The actual experimental values may vary depending on the solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~3.7 - 3.9 | ~63 - 65 |

| C2 (-CH(NH₃⁺)-) | ~3.5 - 3.7 | ~55 - 58 |

| C3 (=CH-) | ~5.8 - 6.0 | ~130 - 135 |

| C4 (=CH₂) | ~5.2 - 5.4 | ~118 - 122 |

Advanced Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. The compound has a molecular formula of C4H10ClNO and a molecular weight of approximately 123.58 g/mol . nih.govcalpaclab.com

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the confirmation of its elemental formula, C4H9NO (for the free base). Techniques like Electrospray Ionization (ESI) are well-suited for analyzing this polar, non-volatile compound.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For the protonated molecule [M+H]+, common fragmentation pathways would likely include the loss of water (H2O) from the alcohol group and the loss of ammonia (B1221849) (NH3) or the entire aminomethanol group.

Table 2: Predicted m/z Values for Molecular and Fragment Ions of (S)-2-aminobut-3-en-1-ol Predictions are for the free base C₄H₉NO (Monoisotopic Mass: 87.068 g/mol ) under positive ionization.

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₄H₁₀NO]⁺ | 88.076 | Molecular Ion (Protonated) |

| [M+H-H₂O]⁺ | [C₄H₈N]⁺ | 70.065 | Loss of Water |

| [M+H-CH₂OH]⁺ | [C₃H₇N]⁺ | 57.058 | Loss of Hydroxymethyl Radical |

| [C₂H₅N]⁺ | [C₂H₅N]⁺ | 43.042 | Cleavage of C2-C3 bond |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecule's connectivity, bond lengths, bond angles, and, most importantly, its absolute stereochemistry.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental data, offering insights into the molecule's behavior at an atomic level. These studies can predict properties that are difficult or impossible to measure directly.

This compound possesses rotational freedom around its single bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional structures (low-energy conformers) and map the potential energy surface. Using quantum mechanics or molecular mechanics methods, a systematic search of the conformational space can be performed by rotating the bonds connecting the C1-C2 and C2-C3 atoms. The results of this analysis provide an understanding of the preferred shapes of the molecule in the gas phase or in solution, which can influence its reactivity and biological activity.

Computational chemistry can be employed to model chemical reactions involving this compound. By calculating the energy profiles of potential reaction pathways, researchers can identify the transition states—the highest energy points along the reaction coordinate. youtube.com This analysis provides critical information about the reaction's feasibility, kinetics, and mechanism. For instance, calculations could model the reactivity of the vinyl group or the nucleophilicity of the amino and hydroxyl groups, helping to predict the products of various chemical transformations.

As a chiral building block, this compound is a valuable starting material for the synthesis of more complex molecules, including potential drug candidates. calpaclab.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. By modeling the interactions between derivatives of this compound and a specific biological target, researchers can predict binding affinity and mode of action. nih.gov These predictions are instrumental in structure-based drug design, helping to guide the synthesis of new compounds with improved potency and selectivity.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Asymmetric Synthetic Routes

The efficient and stereocontrolled synthesis of (S)-2-aminobut-3-en-1-ol, also known as (S)-vinylglycinol, is a critical area of research. Future efforts are focused on developing novel asymmetric synthetic routes that offer higher efficiency, selectivity, and sustainability compared to existing methods.

One promising avenue is the advancement of biocatalytic and chemoenzymatic methods . researchgate.net These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform highly selective chemical transformations. researchgate.netresearchgate.net Engineered enzymes, such as amine dehydrogenases and transaminases, are being developed to produce chiral amino alcohols with exceptional enantiomeric purity. frontiersin.org For instance, the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases presents a direct and efficient route to chiral amino alcohols, offering high stereoselectivity under mild reaction conditions. frontiersin.org The continuous evolution of enzyme engineering techniques is expected to yield biocatalysts with enhanced substrate scope, stability, and catalytic activity, making the synthesis of (S)-2-aminobut-3-en-1-ol more economically viable and environmentally friendly.

Another area of active research is the development of novel asymmetric organocatalysis and transition-metal catalysis . These methods offer alternatives to enzymatic routes and can provide access to a wide range of chiral molecules. For example, dynamic kinetic asymmetric transformation (DYKAT) has been explored for the synthesis of vinylglycinol derivatives, demonstrating the potential of palladium-catalyzed asymmetric allylic alkylation. Future research will likely focus on the discovery of new chiral ligands and catalysts that can achieve even higher levels of stereocontrol and efficiency in the synthesis of (S)-2-aminobut-3-en-1-ol and related compounds.

Table 1: Comparison of Synthetic Strategies for Chiral Amino Alcohols

| Synthetic Strategy | Advantages | Disadvantages |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Substrate scope can be limited, enzyme stability may be a concern. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical synthesis. researchgate.net | May require multiple steps and careful optimization of reaction conditions. |

| Asymmetric Organocatalysis | Metal-free, often uses readily available catalysts. | Catalyst loading can be high, and scalability may be a challenge. |

| Transition-Metal Catalysis | High turnover numbers, broad substrate scope. | Potential for metal contamination in the final product, cost of precious metal catalysts. |

Exploration of Undiscovered Biological Applications

Currently, (S)-2-aminobut-3-en-1-ol hydrochloride is primarily utilized as a precursor for the synthesis of other biologically active molecules. However, the intrinsic biological activity of the compound itself remains largely unexplored. Future research is poised to investigate the potential pharmacological effects of this compound and its simple derivatives.

Its structural similarity to other biologically active amino alcohols suggests that it could interact with various biological targets. For example, its role as a building block for JNK3 (c-Jun N-terminal kinase 3) inhibitors indicates that the core structure may have some affinity for kinase domains. hims-biocat.eu JNK3 is predominantly expressed in the brain and is implicated in neurodegenerative diseases, making the exploration of (S)-2-aminobut-3-en-1-ol derivatives as potential neuroprotective agents a worthwhile endeavor.

Furthermore, it is a key component in the synthesis of kalkitoxin (B1246023) , a potent neurotoxin. researchgate.net Understanding the structure-activity relationship of kalkitoxin and its precursors could lead to the discovery of new pharmacological probes for studying neuronal signaling pathways. While kalkitoxin itself is toxic, simplified analogs derived from (S)-2-aminobut-3-en-1-ol might exhibit interesting and potentially therapeutic biological activities with reduced toxicity. Future research could involve screening this compound and its derivatives against a panel of biological targets to uncover novel therapeutic applications.

Integration into Automated and Flow Chemistry Platforms

The integration of chemical synthesis into automated and flow chemistry platforms is a rapidly growing trend in the pharmaceutical and chemical industries. These technologies offer numerous advantages, including improved process control, enhanced safety, and the potential for rapid reaction optimization and scale-up. rsc.org

The synthesis of chiral amino alcohols, including (S)-2-aminobut-3-en-1-ol, is well-suited for these platforms. Continuous-flow microreactors can be employed for enzymatic reactions, allowing for precise control of reaction parameters such as temperature, pH, and residence time, which can lead to improved enzyme stability and productivity. nih.gov For instance, a continuous-flow thermolysis method has been developed for the preparation of vinylglycine derivatives, showcasing the feasibility of applying this technology to this class of compounds.

Moreover, high-throughput screening methodologies can be coupled with automated synthesis platforms to rapidly screen for optimal catalysts, solvents, and reaction conditions for the asymmetric synthesis of (S)-2-aminobut-3-en-1-ol. nih.gov This can significantly accelerate the development of new and more efficient synthetic routes. The future will likely see the development of fully integrated and automated platforms for the on-demand synthesis of this compound, from starting materials to the final purified product.

Sustainable Synthesis and Waste Minimization Strategies in Chiral Amino Alcohol Production

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally benign methods that minimize waste generation.

A key strategy in this regard is the continued development and implementation of biocatalysis . acs.org Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for hazardous organic solvents and high energy consumption. researchgate.net Furthermore, the high selectivity of enzymes often leads to the formation of fewer byproducts, simplifying purification processes and reducing waste. researchgate.net

In addition to biocatalysis, other green chemistry principles are being applied to the synthesis of chiral amino alcohols. This includes the use of recyclable catalysts , which can be recovered and reused multiple times, reducing both cost and waste. rsc.org The development of catalytic systems that operate in greener solvents, such as water or supercritical fluids, is also an active area of research. nih.gov

常见问题

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a chiral building block?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalyst loading. Systematic optimization via Design of Experiments (DoE) is advised. For example, a factorial design analyzing temperature (20–60°C), catalyst (0.5–5 mol%), and solvent (THF vs. MeCN) can identify critical parameters. Cross-referencing kinetic data (e.g., Arrhenius plots) with impurity profiles (HPLC) helps isolate degradation pathways .

Q. What strategies optimize the stability of this compound under different storage conditions?

- Methodological Answer : Stability studies should assess hygroscopicity (dynamic vapor sorption analysis) and thermal degradation (TGA/DSC). Store at -20°C under inert atmosphere (argon) in amber vials to prevent oxidation. Lyophilization improves long-term stability. Accelerated aging tests (40°C/75% RH for 6 months) coupled with LC-MS monitoring detect decomposition products like butenol derivatives .

Q. Are there computational methods to predict the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular docking simulations (AutoDock Vina) assess interactions with chiral catalysts (e.g., BINAP-Ru complexes). Machine learning platforms (e.g., Chemprop) trained on asymmetric reaction datasets can forecast optimal reaction conditions .

Analytical and Application-Oriented Questions

Q. What analytical protocols are used to quantify trace impurities in this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm detects impurities ≤0.1%. For chiral impurities, use a Chiralcel® OD-H column. LC-QTOF-MS identifies unknown degradants by comparing fragmentation patterns to reference libraries .

Q. How is this compound applied in medicinal chemistry research?

- Methodological Answer : Its vinyl group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation. As a β-amino alcohol, it serves as a precursor for protease inhibitors or β-lactam analogs. In vivo studies require salt form adjustment (e.g., phosphate buffer compatibility) to enhance bioavailability .

Data Management and Validation

Q. How should researchers validate conflicting spectral data for this compound?

- Methodological Answer : Cross-validate with authenticated reference standards (e.g., CAS 219803-57-3). Use databases like PubChem or Reaxys to compare -NMR shifts (±0.05 ppm tolerance). For crystallographic data, check CCDC entries (e.g., CCDC 1234567) and validate unit cell parameters against experimental XRD results .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify critical process parameters. Control charts (Shewhart charts) monitor yield consistency across batches. Robustness testing via ICH Q2(R1) guidelines ensures method reproducibility. Outlier detection (Grubbs’ test) isolates anomalous batches for root-cause analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。